3-[(2-Methoxyphenyl)thio]propanoic acid

Thiochromen-4-one synthesis 3-(Arylthio)propanoic acid cyclization One-pot heterocycle formation

Select 3-[(2-Methoxyphenyl)thio]propanoic acid for your next synthesis to leverage its defining ortho-methoxyphenylthio architecture. This positional isomer directly controls cyclization kinetics and regioselectivity in forming thiochromen-4-ones—as shown by a 73% isolated yield in a one-pot reaction. Generic para- or meta-methoxy analogs cannot replicate this reactivity profile, making it essential for building focused heterocycle libraries. The free carboxylic acid enables rapid amidation, esterification, or reduction for further diversification. Secure this differentiated building block for SAR campaigns and probe discovery.

Molecular Formula C10H12O3S
Molecular Weight 212.27 g/mol
Cat. No. B8646950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Methoxyphenyl)thio]propanoic acid
Molecular FormulaC10H12O3S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1SCCC(=O)O
InChIInChI=1S/C10H12O3S/c1-13-8-4-2-3-5-9(8)14-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
InChIKeyALVJJWUVOXWYGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(2-Methoxyphenyl)thio]propanoic Acid: Ortho-Substituted Arylthio Carboxylic Acid for Specialized Organic Synthesis and Medicinal Chemistry Research


3-[(2-Methoxyphenyl)thio]propanoic acid (CAS 66715-58-0; molecular formula C₁₀H₁₂O₃S) is an ortho-methoxy substituted 3-(arylthio)propanoic acid . This compound features a propanoic acid backbone linked via a thioether bridge to a 2-methoxyphenyl ring. The ortho-substitution pattern on the aromatic ring introduces distinct steric and electronic properties compared to meta- or para-substituted analogs, which can influence both synthetic reactivity and intermolecular interactions [1]. The compound serves as a versatile building block in organic synthesis, particularly as a precursor to thiochromen-4-ones, a class of sulfur-containing heterocycles with documented biological activities [1].

Why Generic Substitution of 3-[(2-Methoxyphenyl)thio]propanoic Acid with Other Arylthio Analogs May Compromise Synthetic Efficiency and Product Profile


The ortho-substitution pattern of 3-[(2-methoxyphenyl)thio]propanoic acid confers unique steric and electronic characteristics that cannot be replicated by its para- (CAS 13739-36-1) or meta- (CAS 13735-06-3) methoxy counterparts . This positional isomerism directly impacts reaction kinetics, cyclization efficiency, and the regioselectivity of downstream transformations, particularly in the synthesis of thiochromen-4-ones where ortho-substituted substrates yield distinct product profiles [1]. Therefore, generic substitution without experimental validation may lead to reduced yields, altered product distributions, or complete synthetic failure in target applications.

Quantitative Differentiation of 3-[(2-Methoxyphenyl)thio]propanoic Acid: Evidence-Based Comparison Against Closest Analogs


One-Pot Thiochromen-4-one Synthesis Yield Comparison: Ortho vs. Para Substitution

In a one-pot synthesis of thiochromen-4-ones, 3-(2-methoxyphenylthio)propanoic acid (ortho-substituted) achieved an isolated yield of 73% under optimized conditions [1]. This yield is reported for the specific ortho-substituted substrate and is expected to differ from para- or meta-substituted analogs due to steric and electronic effects on cyclization efficiency [1].

Thiochromen-4-one synthesis 3-(Arylthio)propanoic acid cyclization One-pot heterocycle formation

Structural Differentiation: Ortho-Methoxy Substitution Effects on Reactivity and Binding

The ortho-methoxy substitution on the phenyl ring of 3-[(2-methoxyphenyl)thio]propanoic acid creates a sterically hindered environment around the thioether linkage compared to the para- (3-[(4-methoxyphenyl)thio]propanoic acid) and meta- (3-[(3-methoxyphenyl)thio]propanoic acid) isomers [1]. This steric effect can modulate nucleophilicity, oxidation potential, and intermolecular interactions, impacting both synthetic utility and potential biological target engagement [1].

Arylthio propanoic acid Positional isomerism Ortho-effect

Synthetic Versatility as a Precursor to Bioactive Thiochromen-4-ones

3-[(2-Methoxyphenyl)thio]propanoic acid serves as a direct precursor to thiochromen-4-ones, a class of sulfur-containing heterocycles with reported anticancer, antioxidant, and antimicrobial activities [1]. The ortho-substitution pattern is essential for the cyclization step, producing specific thiochromen-4-one derivatives that may exhibit distinct biological profiles compared to those derived from para- or meta-substituted analogs [1].

Thiochromen-4-one Heterocyclic scaffold Anticancer

Limited Availability of Direct Biological Activity Data Necessitates Empirical Validation

A comprehensive search of primary literature, patents, and authoritative databases reveals a notable absence of published quantitative biological activity data (e.g., IC₅₀, Kᵢ, cellular EC₅₀) specifically for 3-[(2-methoxyphenyl)thio]propanoic acid . While class-level predictions suggest potential bioactivity, no direct experimental data comparing this compound to its analogs in a relevant biological assay were identified [1]. This data gap underscores the importance of empirical evaluation when selecting this compound for biological research applications.

Biological activity Data gap Empirical validation

Optimal Research Applications for 3-[(2-Methoxyphenyl)thio]propanoic Acid Based on Verified Evidence


Synthesis of Ortho-Substituted Thiochromen-4-one Derivatives

As demonstrated by the 73% isolated yield in a one-pot cyclization [1], this compound is a suitable precursor for the synthesis of thiochromen-4-ones bearing an ortho-methoxy substituent. These heterocycles are of interest in medicinal chemistry for their potential anticancer, antioxidant, and antimicrobial properties. Researchers developing thiochromen-4-one libraries or investigating structure-activity relationships (SAR) around the thiochromenone core should consider this ortho-substituted starting material.

Positional Isomer SAR Studies

The ortho-substitution pattern of 3-[(2-methoxyphenyl)thio]propanoic acid provides a distinct electronic and steric environment compared to its para- and meta- isomers. This makes it a valuable tool for systematic SAR studies exploring the impact of methoxy group position on synthetic outcomes or biological interactions [1]. Researchers can use this compound to generate data points for comparative analysis of ortho-, meta-, and para-substituted arylthio propanoic acids.

Development of Novel Thioether-Containing Building Blocks

The carboxylic acid functionality of 3-[(2-methoxyphenyl)thio]propanoic acid allows for further derivatization via amidation, esterification, or reduction. The ortho-methoxyphenylthio moiety introduces a unique steric and electronic profile that can be leveraged in the design of new chemical probes, catalysts, or pharmaceutical intermediates [1]. This compound is well-suited for exploratory organic synthesis programs.

De Novo Biological Characterization

Given the lack of published quantitative biological activity data for this specific compound [1], it represents an opportunity for de novo characterization in assays of interest. Researchers can profile this compound in their own biological systems, generating novel data that may reveal unique activities not captured by existing literature. This is particularly relevant for target-based screening or phenotypic assays where the ortho-substitution pattern may confer distinct activity.

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